The Researcher's Comprehensive Guide to N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
The Researcher's Comprehensive Guide to N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
An In-depth Technical Guide for Drug Development and Analytical Sciences
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the application and handling of N-Methyl-N-(trimethylsilyl)trifluoroacetamide, a powerful silylating agent. With full editorial control, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding.
Core Identification and Properties
N-Methyl-N-(trimethylsilyl)trifluoroacetamide, commonly known by its acronym MSTFA, is a high-efficacy silylating agent widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] Its primary function is to derivatize polar molecules by replacing active hydrogen atoms with a trimethylsilyl (TMS) group, thereby increasing their volatility and thermal stability for analysis.[3][4]
Chemical Identity
A clear identification of MSTFA is crucial for regulatory compliance and accurate experimental records.
| Identifier | Value |
| Chemical Name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Synonyms | MSTFA, N-Trimethylsilyl-N-methyl trifluoroacetamide |
| CAS Number | 24589-78-4[1][5][6] |
| Molecular Formula | C6H12F3NOSi[1][5] |
| Molecular Weight | 199.25 g/mol [1][2] |
Physicochemical Properties
The physical and chemical characteristics of MSTFA dictate its handling, storage, and application.
| Property | Value |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 130-132 °C[2][8] |
| Flash Point | 25-26 °C[8][9] |
| Density | 1.07-1.076 g/cm³ at 20-25 °C[8][9] |
| Solubility | Immiscible with water; soluble in most organic solvents[9] |
Safety Data Sheet (SDS) Synopsis and Safe Handling
MSTFA is a flammable and reactive substance that requires careful handling to ensure laboratory safety. The following is a summary of the key safety information.
Hazard Identification
-
Flammability: Flammable liquid and vapor.[7][8][10][11] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Health Hazards: Causes skin and serious eye irritation.[7][8][10] May cause respiratory irritation.[6][8][10]
-
Reactivity: Reacts with water and is sensitive to moisture.[9][11][12] Incompatible with strong oxidizing agents, strong acids, alcohols, and peroxides.[9][13]
Recommended Safety Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[14][15] Use explosion-proof electrical and ventilating equipment.[7][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][11][16]
-
Handling: Keep container tightly closed and store in a cool, dry place under an inert atmosphere (e.g., nitrogen).[11][14] Ground and bond container and receiving equipment to prevent static discharge.[7][8]
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[8][10] If inhaled, remove person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[12]
The Silylation Reaction: Mechanism and Rationale
Silylation is a chemical modification technique that replaces an active hydrogen in a molecule with an alkylsilyl group.[4] In the context of MSTFA, a trimethylsilyl (TMS) group is introduced. This derivatization is essential for the GC-MS analysis of non-volatile compounds like steroids, amino acids, and pharmaceuticals.[2][9][17]
The reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of the silylating agent.[18] This forms a bimolecular transition state, leading to the formation of the silylated derivative and a non-interfering, volatile byproduct, N-methyltrifluoroacetamide.[19] The volatility of this byproduct is a key advantage of MSTFA over other silylating agents like BSA and BSTFA, as it reduces chromatographic interference.[19]
Diagram: General Silylation Mechanism with MSTFA
Caption: General reaction scheme for the derivatization of an analyte using MSTFA.
Experimental Protocol: A Self-Validating Workflow
The following protocol provides a detailed, step-by-step methodology for the derivatization of a general analyte using MSTFA. This workflow is designed to be self-validating by including a reagent blank to ensure the purity of the derivatization process.
Materials
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Analyte of interest (1-10 mg)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane) (optional)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Gentle stream of dry nitrogen
-
GC-MS system
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 1-10 mg of the sample into a 5 mL reaction vial.[19]
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of dry nitrogen. Moisture is detrimental to the silylation reaction and will decompose the reagent and the derivatives.[14][19]
-
If desired, dissolve the dried sample in a suitable anhydrous solvent. The choice of solvent can influence the reaction rate; polar solvents like pyridine and acetonitrile can facilitate the reaction.[14][19]
-
-
Reagent Blank Preparation:
-
In a separate reaction vial, prepare a reagent blank containing all components (solvent, etc.) except for the sample. This will be analyzed alongside the sample to identify any potential contaminants or artifacts from the reagents or procedure.[19]
-
-
Derivatization Reaction:
-
Add an excess of MSTFA to the sample vial. A molar ratio of at least 2:1 of silylating agent to active hydrogen is generally recommended.[14] MSTFA can be used at full strength or diluted with a solvent.[19]
-
For compounds that are difficult to derivatize, such as sterically hindered molecules, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction.[19][20]
-
Securely cap the vial and mix thoroughly.
-
Heat the mixture at 60-90°C for 15-90 minutes.[19] Reaction times and temperatures may need to be optimized depending on the specific analyte. Some compounds derivatize almost instantly at room temperature, while others may require prolonged heating.[14][19]
-
-
Analysis:
Diagram: Experimental Workflow for MSTFA Derivatization
Caption: A streamlined workflow for the derivatization of analytes using MSTFA for GC-MS analysis.
Applications in Research and Development
MSTFA is a versatile reagent with a broad range of applications in various scientific fields.
-
Pharmaceutical Analysis: It is used in the analysis of drugs and their metabolites in biological fluids.[2][9]
-
Clinical Chemistry: MSTFA is employed for the detection of steroids, hormones, and other biomarkers.[2][21]
-
Environmental Science: Used for the analysis of pollutants and their degradation products.
-
Food Science and Doping Control: It is a key reagent in the screening for anabolic steroids and other performance-enhancing drugs.[22]
Synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide
For researchers interested in the synthesis of MSTFA, a common method involves the reaction of N-methyl trifluoroacetamide with N,O-bis(trimethylsilyl) acetamide at an elevated temperature (40-130 °C), followed by fractional distillation.[23] This method is advantageous as it avoids the formation of salt by-products and the use of corrosive reactants.[23]
References
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N-Methyl-N-(Trimethylsilyl)-Trifluoroacetamide. MP Biomedicals. [Link]
-
Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Carl ROTH. [Link]
-
Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC. [Link]
-
Safety Data Sheet: N-methyl-N-(trimethylsilyl)trifluoroacetamide. orbitScience. [Link]
- Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
-
Efficient Synthesis Aid: N-Methyl-N-(Trimethylsilyl)Trifluoroacetamide for Chemo Protection. Xiamen AmoyChem Co., Ltd. [Link]
-
Safety Data Sheet: N,O-Bis(trimethylsilyl)-trifluoroacetamide. Carl ROTH. [Link]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide. Wikipedia. [Link]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide - Hazardous Agents. Haz-Map. [Link]
-
N,O-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE Safety Data Sheet. Gelest, Inc. [Link]
-
Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Carl ROTH. [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. James L. Little.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97%. Ottokemi. [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. thescipub.com. [Link]
-
Some new aspects of trimethylsilylation with N-TMS-amides. Sport und Buch Strauß, Köln. [Link]
-
Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), Vial, 25 g. Restek. [Link]
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